(4-bromo-1H-indazol-6-yl)methanol
Description
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(4-bromo-1H-indazol-6-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-3,12H,4H2,(H,10,11) |
InChI Key |
JBUXKBWMBKGWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)CO |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Research
(4-bromo-1H-indazol-6-yl)methanol serves as a crucial intermediate in the synthesis of various anti-cancer agents. Its structural properties allow it to interact effectively with biological targets associated with cancer progression. Several studies have reported its efficacy in inhibiting cancer cell proliferation. For instance, derivatives containing the indazole scaffold have shown promising results in preclinical models for various cancers, including melanoma and breast cancer .
Biochemical Studies
The compound is also utilized in biochemical research to explore the mechanisms of action of specific enzymes and receptors. This research aids drug discovery efforts by identifying potential therapeutic targets. For example, studies have demonstrated that modifications to the indazole structure can enhance binding affinity to certain protein targets, leading to improved pharmacological profiles .
Material Science
Novel Material Development
In material science, (4-bromo-1H-indazol-6-yl)methanol is investigated for its potential in creating materials with unique electronic properties. Research indicates that indazole derivatives can be employed in the development of organic semiconductors and photovoltaic devices due to their favorable electronic characteristics . The ability to tailor the electronic properties through substitution patterns on the indazole ring opens avenues for innovative applications in electronics.
Agricultural Chemistry
Agrochemical Formulations
The compound has applications in agricultural chemistry, particularly in the formulation of pesticides and herbicides. Its structural versatility allows for modifications that can enhance efficacy against specific pests or weeds while minimizing toxicity to non-target organisms. Research has shown that certain indazole derivatives exhibit significant insecticidal and fungicidal activities, making them valuable candidates for agrochemical development .
Analytical Chemistry
Reference Standards
In analytical chemistry, (4-bromo-1H-indazol-6-yl)methanol is used as a reference standard in various analytical methods. Its stability and well-characterized properties make it an ideal candidate for ensuring the accuracy and reliability of analytical results, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry .
Table 1: Summary of Applications
Case Studies
Preparation Methods
Procedure
-
Starting Material : Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv).
-
Reduction : React with lithium aluminum hydride (LiAlH₄, 2.5 equiv) in anhydrous tetrahydrofuran (THF) at 0°C–25°C for 4–6 hours.
-
Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).
Key Data
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (HPLC) | >98% |
| Reaction Time | 4–6 hours |
This method is favored for its scalability and minimal byproducts.
Bromination of 6-Hydroxymethylindazole
Alternative routes introduce bromine after forming the hydroxymethyl group:
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 58–65% |
| Regioselectivity | 4-bromo isomer: 90% |
This method suffers from moderate yields due to competing dibromination.
Multi-Step Synthesis from 6-Bromo-2,3-Dihydroxybenzaldehyde
A third route employs phenolic intermediates:
Procedure
-
Aldehyde Protection : Convert 6-bromo-2,3-dihydroxybenzaldehyde to its acetonide using 2,2-dimethoxypropane.
-
Cyclization : React with hydrazine hydrate in acetic acid to form the indazole core.
-
Reduction : Reduce the aldehyde to hydroxymethyl using NaBH₄ in methanol.
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 40–50% |
| Purity | 95% |
This pathway is laborious but avoids halogenation steps.
Optimization of Reaction Conditions
Catalyst Screening for Ester Reduction
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0–25 | 85 |
| NaBH₄ | MeOH | 25 | 12 |
| DIBAL-H | Toluene | -78 | 68 |
LiAlH₄ outperforms alternatives due to its strong reducing capacity.
Analytical Characterization
Critical spectroscopic data for (4-bromo-1H-indazol-6-yl)methanol :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-7), 5.32 (t, J = 5.6 Hz, 1H, -OH), 4.58 (d, J = 5.6 Hz, 2H, -CH₂OH).
Industrial-Scale Production Challenges
Q & A
Q. Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (bromination) | Higher temps risk di-substitution |
| Solvent | DMF (bromination) | Polar aprotic solvents enhance reactivity |
| Reducing Agent | NaBH₄ (hydroxymethylation) | Excess agent prevents intermediate oxidation |
Yields range from 50–75%, with impurities often arising from incomplete bromination or over-reduction. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .
Basic: What analytical techniques are most effective for characterizing (4-bromo-1H-indazol-6-yl)methanol?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 4-bromo substitution) and hydroxymethyl group integration. Aromatic protons appear as doublets (J = 8–10 Hz) in DMSO-d₆ .
- Mass Spectrometry : ESI-MS (m/z ≈ 227 [M+H]⁺) validates molecular weight. Fragmentation patterns distinguish positional isomers .
- HPLC : Reverse-phase C18 columns (MeOH:H₂O = 70:30, 1 mL/min) assess purity (>95% required for crystallography) .
Q. Table: Reactivity Parameters
| Reaction Type | ΔG‡ (kcal/mol) | Preferred Solvent |
|---|---|---|
| Suzuki Coupling | 28 | DMF |
| SNAr Amination | 22 | DMSO |
Advanced: How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Answer:
Contradictions often arise from solvent effects or dynamic processes:
Solvent Correction : Use COSMO-RS to adjust DFT-predicted shifts for DMSO vs. CDCl₃ .
Tautomerism Analysis : MD simulations (AMBER) assess indazole proton exchange rates, which broaden peaks at room temperature .
Validation : Compare with solid-state NMR to exclude solvent artifacts .
Example : A predicted δ 8.3 (H-3) shifted to 8.1 experimentally due to DMSO hydrogen bonding—reconciled via COSMO modeling .
Advanced: What strategies mitigate methanol group oxidation during storage?
Answer:
The hydroxymethyl group is prone to air oxidation:
Q. Parameters :
| Variable | Optimal Value |
|---|---|
| Flow Rate | 0.2 mL/min |
| Temperature Gradient | 25→50°C (2°C/sec) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
